molecular formula C26H33N3O6 B3951071 [1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

Cat. No.: B3951071
M. Wt: 483.6 g/mol
InChI Key: RBRXVLGYZQPQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of piperidine and piperazine rings, which are commonly found in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then coupled using various reagents and catalysts under controlled conditions. The final step often involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

The compound’s pharmacological properties make it a candidate for drug development. It is investigated for its potential therapeutic effects in treating various conditions, including neurological disorders and psychiatric conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This can result in changes in cellular signaling, neurotransmitter release, or enzyme activity, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone apart from these compounds is its dual piperidine and piperazine structure, which imparts unique chemical and pharmacological properties

Properties

IUPAC Name

[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2.C2H2O4/c1-29-23-10-6-5-7-21(23)19-25-13-11-20(12-14-25)24(28)27-17-15-26(16-18-27)22-8-3-2-4-9-22;3-1(4)2(5)6/h2-10,20H,11-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRXVLGYZQPQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 2
Reactant of Route 2
[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 3
[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 4
[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 5
[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Reactant of Route 6
[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.